molecular formula C17H32BNO4 B6235118 tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexyl]carbamate CAS No. 2173207-50-4

tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexyl]carbamate

Cat. No.: B6235118
CAS No.: 2173207-50-4
M. Wt: 325.3 g/mol
InChI Key: ZWYIAEDQRNSROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronic ester-carbamate hybrid, featuring a cyclohexyl backbone substituted with a tert-butyl carbamate group and a pinacol boronate ester. Its structural design enables applications in Suzuki-Miyaura cross-coupling reactions for bioconjugation and pharmaceutical intermediate synthesis .

Properties

CAS No.

2173207-50-4

Molecular Formula

C17H32BNO4

Molecular Weight

325.3 g/mol

IUPAC Name

tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexyl]carbamate

InChI

InChI=1S/C17H32BNO4/c1-15(2,3)21-14(20)19-13-10-8-12(9-11-13)18-22-16(4,5)17(6,7)23-18/h12-13H,8-11H2,1-7H3,(H,19,20)

InChI Key

ZWYIAEDQRNSROV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCC(CC2)NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Biological Activity

tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexyl]carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

The compound is identified by the following chemical identifiers:

  • CAS Number : 1310404-00-2
  • Molecular Formula : C23H37BN2O5
  • Molecular Weight : 432.4 g/mol
  • Structure : The compound features a tert-butyl group and a dioxaborolane moiety, which are significant for its biological interactions.

Research indicates that compounds containing dioxaborolane structures can interact with biological systems through multiple pathways. The mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in neurodegenerative processes. For instance, it acts as an inhibitor of β-secretase and acetylcholinesterase, which are implicated in Alzheimer's disease pathology .
  • Reduction of Oxidative Stress : In vitro studies demonstrate that this compound can reduce oxidative stress markers in neuronal cells exposed to amyloid-beta (Aβ) peptides. This protective effect is associated with decreased levels of inflammatory cytokines such as TNF-α and IL-6 .

Biological Activity Data

A summary of biological activities observed for this compound is presented below:

Activity Effect Reference
β-secretase InhibitionIC50 = 15.4 nM
Acetylcholinesterase InhibitionKi = 0.17 μM
Amyloid Aggregation Inhibition85% inhibition at 100 μM
Reduction in TNF-α levelsSignificant decrease compared to control
Neuroprotective effectsModerate protection against Aβ-induced damage

Case Study 1: Neuroprotective Effects in Astrocytes

In a study examining the effects of this compound on astrocyte cells treated with Aβ peptides, it was observed that treatment with this compound resulted in a reduction of cell death by approximately 20% compared to untreated controls. The compound significantly decreased TNF-α production but did not show statistically significant differences when compared to other treatments like galantamine .

Case Study 2: In Vivo Efficacy

In vivo studies involving animal models demonstrated that while the compound exhibited some protective effects against cognitive decline induced by scopolamine administration, these effects were not as pronounced as those seen with established treatments like galantamine. This suggests potential limitations in bioavailability or efficacy that warrant further investigation .

Comparison with Similar Compounds

Structural Analogues with Aromatic Backbones

  • tert-Butyl [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (CAS: 1072944-99-0)

    • Key Difference : Replaces the cyclohexyl group with a phenyl ring.
    • Synthesis : Achieved via Method A with yields of 32% (from chloroarene) and 65% (from bromoarene) .
    • Applications : Used in visible-light-mediated decarboxylative radical additions due to enhanced conjugation .
    • Spectroscopy : ¹H NMR shows aromatic proton resonances at δ 7.6–7.8 ppm, absent in the cyclohexyl analog .
  • tert-Butyl N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate

    • Key Difference : Pyridinyl backbone introduces nitrogen for hydrogen bonding and metal coordination.
    • Reactivity : Higher solubility in polar solvents (e.g., DMF) compared to cyclohexyl derivatives .

Aliphatic and Cyclopropane Derivatives

  • tert-Butyl N-[(1R,2R)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate (CAS: 2382719-64-2)

    • Key Difference : Cyclopropane ring introduces strain, increasing reactivity in ring-opening reactions .
    • Stereochemistry : (1R,2R) configuration confirmed via X-ray crystallography (OLEX2 software) .
  • tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate

    • Key Difference : Phenethyl spacer reduces steric hindrance, improving coupling efficiency with bulky substrates .

Heterocyclic and Functionalized Derivatives

  • tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

    • Key Difference : Indazole moiety enables dual functionality as a pharmacophore and coupling partner .
    • DFT Studies : Calculated bond lengths (B–O: 1.36 Å) align with experimental X-ray data .
  • tert-Butyl N-[5-Chloro-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate

    • Key Difference : Chlorine substituent enhances electrophilicity for nucleophilic aromatic substitution .

Data Tables

Table 1. Comparative Physicochemical Properties

Compound (CAS) Molecular Formula Yield (%) Melting Point (°C) Solubility (DMSO)
Cyclohexyl derivative (Target) C₁₇H₃₀BNO₄ N/A* 112–114 >50 mg/mL
Phenyl analog (1072944-99-0) C₁₆H₂₅BN₂O₄ 32–65 98–100 >100 mg/mL
Pyridinyl analog (1955561-51-9) C₁₅H₂₄BClN₂O₄ 54 86–88 20–30 mg/mL

Table 2. Catalytic Performance in Suzuki-Miyaura Coupling

Compound Substrate (Aryl Halide) Reaction Time (h) Yield (%) Reference
Cyclohexyl derivative 4-Bromotoluene 12 78
Phenyl analog 4-Iodonitrobenzene 8 92
Pyridinyl analog 5-Bromopyridine 6 85

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.